2,6-Diethylaniline-15N
Overview
Description
2,6-Diethylaniline-15N is a stable isotope-labeled compound, specifically an aniline derivative where the nitrogen atom is enriched with the nitrogen-15 isotope. Its chemical formula is (C2H5)2C6H315NH2, and it has a molecular weight of 150.23 g/mol . This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethylaniline-15N typically involves the alkylation of aniline with ethyl groups at the 2 and 6 positions on the benzene ring. The nitrogen-15 isotope is introduced through the use of nitrogen-15 enriched ammonia or other nitrogen-15 containing reagents. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced catalytic systems to achieve high yields and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Diethylaniline-15N undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aniline derivative into corresponding nitro or nitroso compounds.
Reduction: Reduction reactions can be used to convert nitro derivatives back to the aniline form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Major Products Formed
The major products formed from these reactions include nitro derivatives, substituted anilines, and various aromatic compounds depending on the specific reagents and conditions used .
Scientific Research Applications
2,6-Diethylaniline-15N is utilized in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Diethylaniline-15N involves its incorporation into various molecular pathways due to its nitrogen-15 isotope. The labeled nitrogen atom allows researchers to trace its movement and transformation within biological systems or chemical reactions. This helps in understanding the molecular targets and pathways involved in processes such as protein synthesis, enzyme activity, and metabolic transformations .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylaniline: Similar structure but with methyl groups instead of ethyl groups.
2,6-Diisopropylaniline: Contains isopropyl groups instead of ethyl groups.
Aniline-15N: A simpler structure with no additional alkyl groups, only the nitrogen-15 isotope.
Uniqueness
2,6-Diethylaniline-15N is unique due to its specific isotopic labeling and the presence of ethyl groups, which influence its reactivity and applications. The nitrogen-15 isotope provides a distinct advantage in tracing studies, making it a valuable tool in scientific research .
Properties
IUPAC Name |
2,6-diethyl(15N)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4,11H2,1-2H3/i11+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYHNROGBXVLLX-KHWBWMQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494399 | |
Record name | 2,6-Diethyl(~15~N)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287488-24-8 | |
Record name | 2,6-Diethyl(~15~N)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 287488-24-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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